molecular formula C9H9BrO2 B2379533 (4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1270291-39-8

(4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No. B2379533
Key on ui cas rn: 1270291-39-8
M. Wt: 229.073
InChI Key: AUBCSGZQJXSWGV-MRVPVSSYSA-N
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Patent
US08227468B2

Procedure details

To a solution of 6-bromochroman-4-ol (3.98 kg, 17.4 mol) in toluene (18 L) add p-toluenesulfonic acid monohydrate (95 g, 499.42 mmol) at room temperature. Attach a Dean-Stark trap and reflux for 3 hr. and 50 min. Allow the mixture to cool to 50° C. in air and pour into saturated aqueous sodium bicarbonate (10 L) and ice (about 3 kg) with stirring. Separate the two layers. Back extract the aqueous layer with methyl tert-butyl ether (4 L). Wash the organic layer with saturated sodium bicarbonate (10 L) and brine (1×10 L), and evaporate the solvent under reduced pressure to obtain the title compound as a brown oil (4.90 kg, >100%, contains toluene). LCMS m/z (79Br) 209 [M+H]+.
Quantity
3.98 kg
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
18 L
Type
solvent
Reaction Step One
Quantity
10 L
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
3 kg
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][CH2:7][CH2:6][CH:5]2O.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][CH2:7][CH:6]=[CH:5]2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3.98 kg
Type
reactant
Smiles
BrC=1C=C2C(CCOC2=CC1)O
Name
Quantity
95 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
18 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10 L
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
ice
Quantity
3 kg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
50 min
Duration
50 min
CUSTOM
Type
CUSTOM
Details
Separate the two layers
EXTRACTION
Type
EXTRACTION
Details
Back extract the aqueous layer with methyl tert-butyl ether (4 L)
WASH
Type
WASH
Details
Wash the organic layer with saturated sodium bicarbonate (10 L) and brine (1×10 L)
CUSTOM
Type
CUSTOM
Details
evaporate the solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=CCOC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 kg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 133.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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